2-Fluoro-1-(2-methylphenyl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-methylphenyl)ethan-1-amine typically involves the reaction of 2-methylbenzylamine with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-1-(2-methylphenyl)ethanone, while reduction could produce 2-fluoro-1-(2-methylphenyl)ethane.
Scientific Research Applications
2-Fluoro-1-(2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to unique biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(3-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-fluoro-1-(2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,6,11H2,1H3 |
InChI Key |
RKXCXOZFHQMEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CF)N |
Origin of Product |
United States |
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